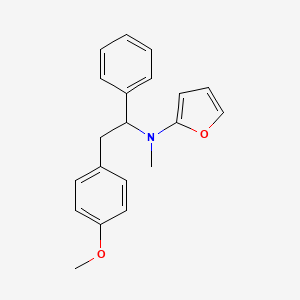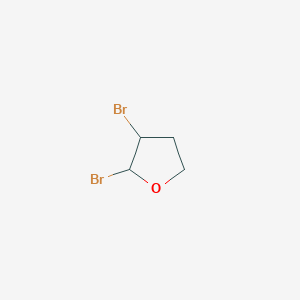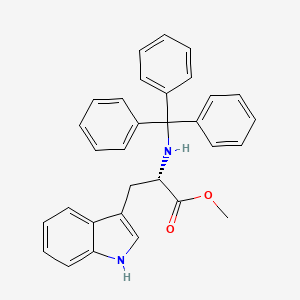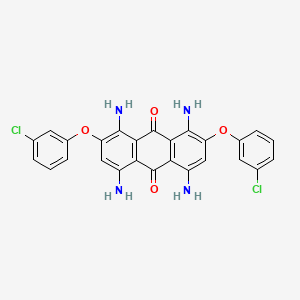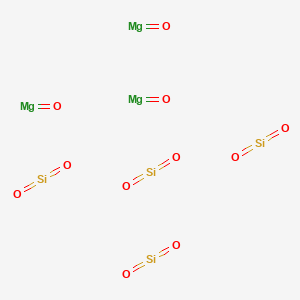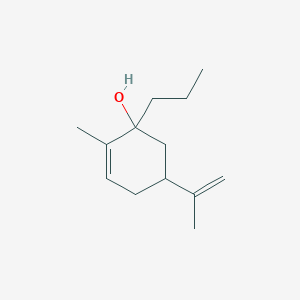
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone is a complex organic compound known for its unique structure and properties. This compound features a central anthraquinone core substituted with phenylthio and tert-butylphenylthio groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of phenylthio and tert-butylphenylthio groups through substitution reactions. Common reagents used in these steps include thiophenol derivatives and tert-butylphenylthiol, often under conditions involving catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenylthio and tert-butylphenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anthraquinone derivatives with different substituents, such as:
- 1,4-Bis(phenylthio)anthraquinone
- 1,4-Bis((4-methylphenyl)thio)anthraquinone
- 1,4-Bis((4-chlorophenyl)thio)anthraquinone
Uniqueness
The uniqueness of 1,4-Bis((4-(1,1-dimethylethyl)phenyl)thio)-5,8-bis(phenylthio)anthraquinone lies in its specific substituents, which confer distinct chemical and biological properties. The presence of tert-butyl groups can enhance the compound’s stability and lipophilicity, potentially improving its performance in various applications compared to other anthraquinone derivatives.
Properties
CAS No. |
83929-64-0 |
|---|---|
Molecular Formula |
C46H40O2S4 |
Molecular Weight |
753.1 g/mol |
IUPAC Name |
1,4-bis[(4-tert-butylphenyl)sulfanyl]-5,8-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C46H40O2S4/c1-45(2,3)29-17-21-33(22-18-29)51-37-27-28-38(52-34-23-19-30(20-24-34)46(4,5)6)42-41(37)43(47)39-35(49-31-13-9-7-10-14-31)25-26-36(40(39)44(42)48)50-32-15-11-8-12-16-32/h7-28H,1-6H3 |
InChI Key |
GCKDMLWYMGYLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)SC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C=CC(=C5C3=O)SC6=CC=CC=C6)SC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



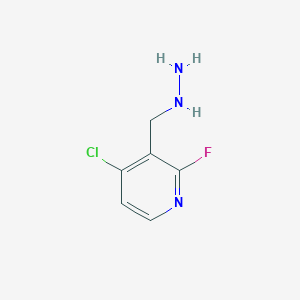
![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)
![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)
